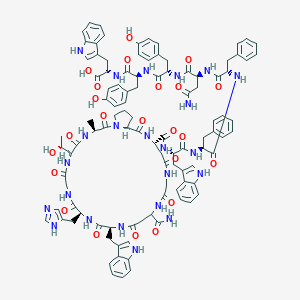
(R)-4-Hydroxy-2-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Hydroxy-2-heptanone is a chiral molecule that belongs to the class of ketones. It is also known as R-HHPA and has a molecular formula of C7H14O2. This molecule has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (R)-4-Hydroxy-2-heptanone is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in various metabolic pathways. It has also been suggested that (R)-4-Hydroxy-2-heptanone may interact with cell membrane receptors, leading to changes in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (R)-4-Hydroxy-2-heptanone has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties. In addition, (R)-4-Hydroxy-2-heptanone has been shown to modulate glucose metabolism and lipid metabolism. It has also been suggested that (R)-4-Hydroxy-2-heptanone may have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-4-Hydroxy-2-heptanone in lab experiments include its chiral nature, its ease of synthesis, and its potential applications in various fields. However, there are also some limitations to using (R)-4-Hydroxy-2-heptanone in lab experiments. One of the limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (R)-4-Hydroxy-2-heptanone. One direction is the further investigation of its potential applications in the field of organic synthesis. Another direction is the study of its potential use as a therapeutic agent for various diseases, such as diabetes and neurodegenerative diseases. In addition, the study of the mechanism of action of (R)-4-Hydroxy-2-heptanone and its interactions with cellular pathways is an important area for future research.
Métodos De Síntesis
(R)-4-Hydroxy-2-heptanone can be synthesized through various methods. One of the commonly used methods is the asymmetric reduction of 4-keto-2-heptanone using chiral catalysts. This method yields the enantiomerically pure (R)-4-Hydroxy-2-heptanone. Another method involves the enzymatic resolution of racemic 4-Hydroxy-2-heptanone using lipase. This method also yields the enantiomerically pure (R)-4-Hydroxy-2-heptanone.
Aplicaciones Científicas De Investigación
(R)-4-Hydroxy-2-heptanone has been extensively studied for its potential applications in various fields. In the field of food science, it is used as a flavoring agent due to its pleasant odor. It is also used in the synthesis of chiral pharmaceuticals and agrochemicals. In addition, (R)-4-Hydroxy-2-heptanone has been studied for its potential use as a chiral building block in organic synthesis.
Propiedades
Número CAS |
143004-06-2 |
|---|---|
Nombre del producto |
(R)-4-Hydroxy-2-heptanone |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4R)-4-hydroxyheptan-2-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
QSJHFVISBQRPRU-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)C)O |
SMILES |
CCCC(CC(=O)C)O |
SMILES canónico |
CCCC(CC(=O)C)O |
Sinónimos |
2-Heptanone, 4-hydroxy-, (4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)







![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)

![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)